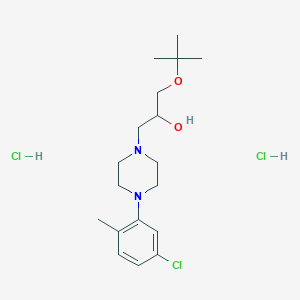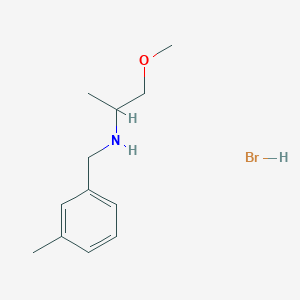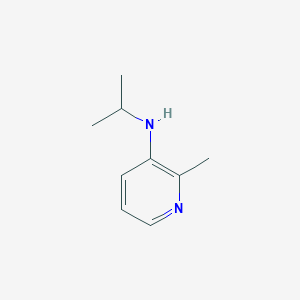
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that features a unique structure involving a tert-butoxy group, a chlorinated phenyl group, and a piperazine ring. Its distinct configuration makes it a topic of interest in various scientific research fields, particularly in medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the 5-chloro-2-methylphenyl group.
Introduction of the piperazine ring.
Attachment of the tert-butoxy group.
Final conversion to the dihydrochloride salt.
Each step requires specific reagents and conditions. For instance, the tert-butoxy group can be introduced using tert-butyl alcohol and an acid catalyst under reflux conditions. The piperazine ring is usually synthesized through a cyclization reaction involving ethylenediamine and a suitable carbonyl compound. The final dihydrochloride form is achieved by treating the base compound with hydrochloric acid.
Industrial Production Methods
Industrial synthesis of this compound involves scaling up the laboratory procedures while maintaining strict control over reaction conditions to ensure high yield and purity. The key steps include:
Bulk synthesis of intermediate compounds.
Optimization of reaction conditions for scalability.
Efficient purification processes such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various types of chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form corresponding ketones or aldehydes.
Reduction: : Can be reduced to primary or secondary alcohols under appropriate conditions.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products
Oxidation: : Formation of ketones like 5-chloro-2-methylphenyl ketone.
Reduction: : Alcohol derivatives.
Substitution: : Products where the chloro group is replaced by other functional groups.
科学的研究の応用
In Chemistry
This compound serves as a building block for synthesizing more complex molecules due to its versatile functional groups. It's also used as a reference standard in analytical chemistry for studying reaction mechanisms.
In Biology
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has been studied for its biological activity, particularly its interaction with various receptors in the brain.
In Medicine
It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders such as anxiety and depression. Its ability to interact with specific brain receptors makes it a candidate for further pharmacological studies.
In Industry
Used in the development of specialty chemicals and advanced materials, particularly in industries focused on novel therapeutic agents.
作用機序
This compound primarily exerts its effects through interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. Its mechanism involves binding to these receptors, altering their function, and consequently modulating neurotransmitter release and uptake. This action affects various neural pathways, which could lead to its potential therapeutic effects.
類似化合物との比較
Uniqueness
The unique combination of a tert-butoxy group, a chlorinated phenyl group, and a piperazine ring sets this compound apart from similar structures. These features confer specific chemical properties and biological activities.
List of Similar Compounds
1-(4-Chlorophenyl)piperazine: : Lacks the tert-butoxy group, thus has different chemical properties.
2-(1-Piperazinyl)benzothiazole: : Contains a different aromatic structure and nitrogen heterocycle.
1-(2-Methoxyphenyl)piperazine: : Contains a methoxy group instead of a chlorinated phenyl group.
This detailed exploration provides a comprehensive understanding of 1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, showcasing its significance in various scientific domains.
特性
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O2.2ClH/c1-14-5-6-15(19)11-17(14)21-9-7-20(8-10-21)12-16(22)13-23-18(2,3)4;;/h5-6,11,16,22H,7-10,12-13H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWMHQQCWHYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC(C)(C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2789933.png)

![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2789938.png)
![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)

![8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2789943.png)
![7-(5-Bromo-2-chloropyridine-3-carbonyl)-2-methyl-2h,3h,5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2789948.png)



![1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2789953.png)
![N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2789954.png)
